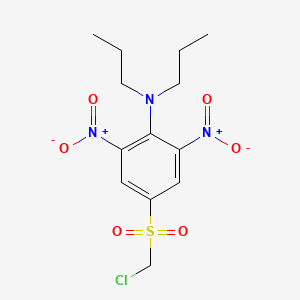![molecular formula C18H16ClNO2 B14583750 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one CAS No. 61297-87-8](/img/structure/B14583750.png)
1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one is a synthetic organic compound characterized by its quinoline core structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction.
Introduction of Substituents: The 4-chlorophenylmethyl group and the methoxy group are introduced through nucleophilic substitution reactions. Common reagents include chloromethyl ethers and methoxy reagents.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their biological and chemical properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and DNA, disrupting cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness: 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one is unique due to its specific substituents, which confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
61297-87-8 |
|---|---|
Formule moléculaire |
C18H16ClNO2 |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2-one |
InChI |
InChI=1S/C18H16ClNO2/c1-12-9-18(21)20(11-13-3-5-14(19)6-4-13)17-10-15(22-2)7-8-16(12)17/h3-10H,11H2,1-2H3 |
Clé InChI |
CZLUSSDHIYKXGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C2=C1C=CC(=C2)OC)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


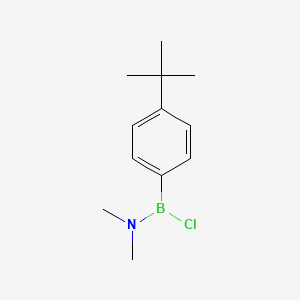
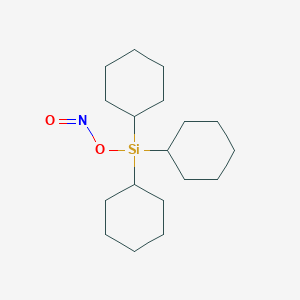
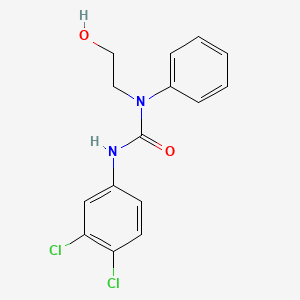
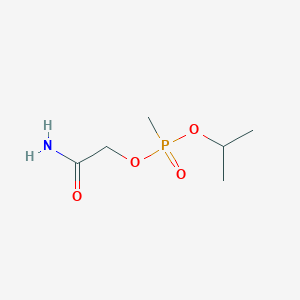
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)
![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)


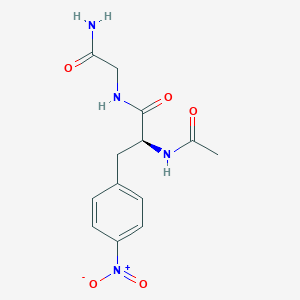
![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)

![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
